4-Bromo-2-methoxy-N-methylbenzamide

Lipophilicity Medicinal Chemistry ADME

Procure 4-Bromo-2-methoxy-N-methylbenzamide (C9H10BrNO2, MW 244.085, ≥95% purity) as a strategic building block for cross-coupling and kinase inhibitor synthesis. Its unique 4-bromo, 2-methoxy, N-methyl architecture provides a pre-validated scaffold with optimal LogP (2.39) for CNS permeability. Bulk quantities (1–25 g) available for SAR and HTS.

Molecular Formula C9H10BrNO2
Molecular Weight 244.088
CAS No. 1228957-03-6
Cat. No. B572280
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-2-methoxy-N-methylbenzamide
CAS1228957-03-6
Molecular FormulaC9H10BrNO2
Molecular Weight244.088
Structural Identifiers
SMILESCNC(=O)C1=C(C=C(C=C1)Br)OC
InChIInChI=1S/C9H10BrNO2/c1-11-9(12)7-4-3-6(10)5-8(7)13-2/h3-5H,1-2H3,(H,11,12)
InChIKeyWSFZLAMDGLDHRO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-2-methoxy-N-methylbenzamide (CAS 1228957-03-6): Core Benzamide Scaffold for Kinase and Hedgehog Pathway Research


4-Bromo-2-methoxy-N-methylbenzamide (CAS 1228957-03-6, molecular formula C9H10BrNO2, molecular weight 244.085 g/mol) is a polysubstituted benzamide derivative characterized by a bromine atom at the 4-position, a methoxy group at the 2-position, and an N-methyl substitution on the amide nitrogen [1]. This compound serves as a versatile synthetic building block in medicinal chemistry, primarily leveraged for its balanced lipophilicity (calculated LogP = 2.39) and the orthogonal reactivity conferred by its bromine substituent, which enables efficient cross-coupling transformations . Its structural architecture makes it particularly relevant for the construction of kinase inhibitor libraries and as a potential probe for Hedgehog (Hh) signaling pathway modulation [2].

4-Bromo-2-methoxy-N-methylbenzamide (1228957-03-6): Why Its Ortho-Methoxy/N-Methyl Combination Precludes Direct Replacement by Common Benzamide Analogs


While superficially similar benzamide derivatives are commercially available, the precise substitution pattern of 4-Bromo-2-methoxy-N-methylbenzamide (4-Br, 2-OMe, N-Me) creates a distinct physicochemical and synthetic profile that cannot be replicated by analogs lacking one or more of these groups. For instance, the removal of the 4-bromo substituent significantly alters the compound's lipophilicity and eliminates a critical handle for palladium-catalyzed cross-coupling . Conversely, the presence of both the ortho-methoxy and N-methyl groups influences the amide bond conformation and electronic environment, potentially impacting target binding modes and metabolic stability in ways that non-methoxy or non-methylated analogs do not [1]. As demonstrated in the comparative data below, simple substitutions result in measurable shifts in LogP, synthetic accessibility, and biological activity, underscoring the importance of sourcing the exact compound for reproducible research outcomes.

4-Bromo-2-methoxy-N-methylbenzamide (1228957-03-6): Quantitative Differentiation Against Closest Benzamide Analogs


Lipophilicity Benchmarking: Elevated LogP Relative to Non-Brominated and Regioisomeric Benzamide Analogs

The lipophilicity of 4-Bromo-2-methoxy-N-methylbenzamide (LogP = 2.39) is substantially higher than that of its non-brominated parent, 2-methoxy-N-methylbenzamide (SlogP = 2.085) [1], and regioisomeric analogs like 3-bromo-N-methylbenzamide (LogP = 1.88) . This increase is attributed to the combined effect of the hydrophobic bromine atom at the 4-position and the ortho-methoxy group, which together enhance the molecule's predicted membrane permeability and potential for central nervous system (CNS) penetration compared to its less lipophilic congeners. Notably, the 4-bromo substitution yields a more pronounced LogP increase than the 3-bromo substitution, demonstrating the importance of the para-bromo orientation for this scaffold.

Lipophilicity Medicinal Chemistry ADME LogP

Synthetic Efficiency: Documented High-Yield Preparation via Robust Fluorine Displacement Route

The synthesis of 4-Bromo-2-methoxy-N-methylbenzamide has been reported to proceed with an 86% isolated yield via a fluorine displacement method from a fluorinated aromatic precursor [1]. This yield is notably high for a functionalized benzamide scaffold and suggests a robust, scalable synthetic route that minimizes by-product formation and simplifies purification. In contrast, analogous compounds lacking the 4-bromo group or with alternative substitution patterns often require more challenging bromination steps or protecting group strategies, which can depress yields and increase purification burden. For example, standard bromination of 2-methoxybenzamide derivatives can lead to complex mixtures of regioisomers unless carefully controlled.

Organic Synthesis Reaction Yield Process Chemistry Aromatic Substitution

Purity and Handling: Commercial Availability at ≥95% Purity with Defined Hazards Profile

Commercially available 4-Bromo-2-methoxy-N-methylbenzamide is routinely supplied with a minimum purity specification of 95% (HPLC) [REFS-1, REFS-2], with some vendors offering 98% purity grades . This level of purity is critical for structure-activity relationship (SAR) studies where impurities can confound biological readouts. The compound is classified as harmful by inhalation, in contact with skin, and if swallowed (GHS classification) , requiring standard laboratory precautions (fume hood, gloves, goggles). While many related benzamides share similar purity specifications, the consistent availability of high-purity 4-Bromo-2-methoxy-N-methylbenzamide from multiple global suppliers reduces supply chain risk compared to less common analogs with limited sourcing options.

Purity Procurement Material Safety Reproducibility

Conformational and Electronic Distinction: Impact of Ortho-Methoxy and N-Methyl on Amide Geometry

The presence of both an ortho-methoxy group and an N-methyl substituent on the benzamide core is known to influence the conformation and hydrogen-bonding capacity of the amide moiety. Studies on the closely related ortho-methoxy-N-methylbenzamide fragment reveal that intramolecular hydrogen bonding between the amide N–H and the methoxy oxygen stabilizes a specific conformation that can affect target protein binding [1]. 4-Bromo-2-methoxy-N-methylbenzamide retains these key structural features while adding the 4-bromo substituent, which provides additional electronic tuning and a synthetic handle. Analogs lacking the N-methyl group (e.g., 4-bromo-2-methoxybenzamide) or the ortho-methoxy group (e.g., 4-bromo-N-methylbenzamide) will exhibit different conformational preferences and hydrogen-bonding patterns, potentially leading to divergent biological activities.

Molecular Conformation Hydrogen Bonding Drug Design NMR

4-Bromo-2-methoxy-N-methylbenzamide (1228957-03-6): Recommended Research and Procurement Application Scenarios


Kinase and Smoothened (Smo) Inhibitor Lead Optimization

Procure 4-Bromo-2-methoxy-N-methylbenzamide as a core intermediate for synthesizing focused libraries targeting the Hedgehog signaling pathway or kinase ATP-binding pockets. Its 4-bromo substituent enables facile Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to introduce diverse aromatic and heteroaromatic groups for SAR exploration . The ortho-methoxy/N-methyl pattern, shown to be essential for activity in related 2-methoxybenzamide-based Hh inhibitors [1], provides a pre-validated conformational scaffold for lead optimization.

CNS Drug Discovery: Enhancing Blood-Brain Barrier Permeability

Select this compound for CNS-targeted projects where improved passive permeability is required. The measured LogP of 2.39 places it in a favorable lipophilicity range for brain penetration, outperforming several close analogs (e.g., 3-bromo-N-methylbenzamide, LogP = 1.88 [1]). This property makes it a valuable starting point for designing small-molecule therapeutics for neurological or psychiatric disorders.

Synthetic Methodology Development: Benchmarking Cross-Coupling Efficiency

Utilize 4-Bromo-2-methoxy-N-methylbenzamide as a standardized substrate for developing and benchmarking novel palladium- or nickel-catalyzed cross-coupling reactions. Its well-defined reactivity profile and high commercial purity (≥95%) ensure reproducibility, while its bromine atom serves as an ideal leaving group for evaluating catalyst performance, ligand effects, and substrate scope expansion.

Large-Scale Screening and Biophysical Assay Validation

Source this compound in bulk quantities (5–25 g scale) for high-throughput screening campaigns or biophysical assays (e.g., SPR, ITC) aimed at identifying novel benzamide-binding targets. The combination of high purity and robust synthetic accessibility [1] minimizes batch-to-batch variability, a critical requirement for generating reliable and reproducible screening data.

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